Ethyl 4-(2-hydroxy-5-methyl-3-nitrophenyl)-2,4-dioxobutanoate
Overview
Description
Ethyl 4-(2-hydroxy-5-methyl-3-nitrophenyl)-2,4-dioxobutanoate, more commonly known as ethyl 4-nitrobenzoate, is a nitrobenzoic acid ester that is used in a variety of scientific research applications. It is a colorless solid that is soluble in organic solvents and has a melting point of approximately 122°C. This compound has a wide range of applications in biochemical, physiological, and medicinal research.
Scientific Research Applications
Antioxidant Properties
Ethyl 4-(2-hydroxy-5-methyl-3-nitrophenyl)-2,4-dioxobutanoate, along with similar 4-hydroxycoumarin derivatives, has been investigated for its antioxidant properties. In a study focusing on four derivatives, including this compound, their antioxidant activity was assessed using an in vitro hypochlorous system. The study found that one of the derivatives, SS-14, demonstrated the best scavenger activity at high concentrations (Stanchev et al., 2009).
Growth-Regulating Activity in Plants
The growth-regulating activity of this compound and other 4-hydroxycoumarin derivatives was studied on nitrogen-fixing soybean plants. The study observed that these compounds exhibit growth-regulating activities in a concentration-dependent manner, with one of the compounds, T-2, showing the most potent effect in inhibiting plant growth and nitrogenase activity at different concentrations (Stanchev et al., 2010).
Synthesis and Bioactivity of Derivatives
Research has also been conducted on the synthesis of various derivatives of Ethyl 4-(2-hydroxy-5-methyl-3-nitrophenyl)-2,4-dioxobutanoate and their potential bioactivities. One study focused on the synthesis of 5-Aryl-4-acyl-3-hydroxy-1-[2-(imidazolyl-3-yl)ethyl]3-pyrroline-2-ones by a three-component reaction involving methyl dioxobutanoates, with some of the resulting compounds showing analgesic activity and hemostatic action (Gein et al., 2020).
Application in Organic Synthesis
This compound is also used in various organic synthesis processes. For instance, a study reported the synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates from ethyl 5-aroyl-4-pyrone-2-carboxylates and hydroxylamine, demonstrating the versatility of ethyl 4-(2-hydroxy-5-methyl-3-nitrophenyl)-2,4-dioxobutanoate in organic chemistry (Obydennov et al., 2017).
properties
IUPAC Name |
ethyl 4-(2-hydroxy-5-methyl-3-nitrophenyl)-2,4-dioxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO7/c1-3-21-13(18)11(16)6-10(15)8-4-7(2)5-9(12(8)17)14(19)20/h4-5,17H,3,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRVSQSUFVRCOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=C(C(=CC(=C1)C)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70458478 | |
Record name | Ethyl 4-(2-hydroxy-5-methyl-3-nitrophenyl)-2,4-dioxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70458478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-hydroxy-5-methyl-3-nitrophenyl)-2,4-dioxobutanoate | |
CAS RN |
859843-60-0 | |
Record name | Ethyl 4-(2-hydroxy-5-methyl-3-nitrophenyl)-2,4-dioxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70458478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.